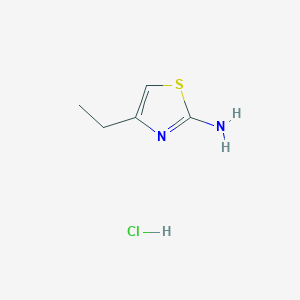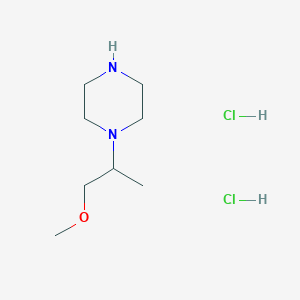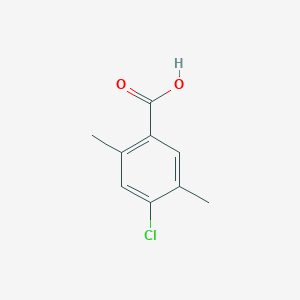![molecular formula C12H8ClNO3 B1424968 4-[(5-クロロピリジン-2-イル)オキシ]安息香酸 CAS No. 289044-48-0](/img/structure/B1424968.png)
4-[(5-クロロピリジン-2-イル)オキシ]安息香酸
説明
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, also known as 4-Chloro-2-pyridinoxybenzoic acid (4-CPBA) is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 4-CPBA has been used in the synthesis of a wide range of compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and hypertension.
科学的研究の応用
結晶構造解析
この化合物は、結晶構造の研究に使用できます。 たとえば、類似の化合物である(E)-4-クロロ-2-(((5-メチルピリジン-2-イル)イミノ)メチル)フェノールは、その結晶構造が解析されています 。 このような研究は、化合物の物理的および化学的特性に関する貴重な洞察を提供することができます。
抗菌作用
類似の構造を持つ化合物は、抗菌作用を示すことが示されています 。 したがって、「4-[(5-クロロピリジン-2-イル)オキシ]安息香酸」は、新しい抗菌剤の開発に潜在的に使用できる可能性があります。
抗酸化作用
類似の化合物も、抗酸化作用を示すことが示されています 。 これは、「4-[(5-クロロピリジン-2-イル)オキシ]安息香酸」が、医療や食品保存など、さまざまな分野で重要な抗酸化剤の開発に使用できる可能性があることを示唆しています。
抗生物質作用
この化合物は、類似の化合物が抗生物質作用を示すことが示されているため、新しい抗生物質の開発に潜在的に使用できる可能性があります .
抗がん作用
類似の構造を持つ化合物は、抗がん作用を示すことが示されています 。 これは、「4-[(5-クロロピリジン-2-イル)オキシ]安息香酸」が、新しい抗がん剤の開発に潜在的に使用できる可能性があることを示唆しています。
抗線維化作用
研究によると、「4-[(5-クロロピリジン-2-イル)オキシ]安息香酸」と構造的に類似したピリミジン誘導体は、抗線維化作用を示すことが示されています 。 したがって、この化合物は、抗線維化薬の開発に潜在的に使用できる可能性があります。
陽電子放出断層撮影 (PET) ラジオリガンド
この化合物は、医療画像に使用されるPETラジオリガンドの調製に潜在的に使用できる可能性があります .
他のエステルの合成
この化合物は、他のエステルの合成に使用できる可能性があります 。 これは、医薬品や材料科学など、さまざまな分野で役立つ可能性があります。
作用機序
Target of Action
The primary targets of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to target nuclear receptors and caspases , which play crucial roles in cellular processes such as regulation of gene expression and apoptosis, respectively.
Mode of Action
The exact mode of action of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid For instance, compounds with similar structures have been shown to undergo reactions at the benzylic position .
Biochemical Pathways
The specific biochemical pathways affected by 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to affect pathways involving oxidative addition and transmetalation .
Result of Action
The molecular and cellular effects of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to have antimicrobial , antioxidative , antibiotic , and anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Similar compounds have been known to be persistent in the environment .
生化学分析
Biochemical Properties
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for a certain period before it starts to degrade, leading to a decrease in its efficacy. In in vivo studies, the long-term effects include potential changes in cellular function due to prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biochemical effects .
Subcellular Localization
The subcellular localization of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
4-(5-chloropyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCYYLGIDUOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)


![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)


![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
